molecular formula C10H15NO B2871313 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde CAS No. 1087610-67-0

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde

Cat. No. B2871313
CAS RN: 1087610-67-0
M. Wt: 165.236
InChI Key: FFMNVAFTMOIQHB-UHFFFAOYSA-N
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Description

“1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is a heterocyclic compound . It is a useful research chemical and has a molecular weight of 165.23 .


Molecular Structure Analysis

The molecular structure of “1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is represented by the SMILES string O=CC1=CN(C(C)(C)C)C=C1C . The InChI key is GRBRIIBLVDTOMG-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving “1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” are not available, pyrrole derivatives are known to undergo various chemical reactions. For instance, they can participate in solvent-free condensation and reductive amination reactions .


Physical And Chemical Properties Analysis

“1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde” is a solid . It has a molecular weight of 165.23 .

Scientific Research Applications

Organic Synthesis

1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde serves as a versatile building block in organic synthesis. Its aldehyde group is reactive and can be used to form various chemical bonds, making it a valuable precursor for synthesizing complex organic molecules. For instance, it can undergo condensation reactions to form Schiff bases, which are useful intermediates in the synthesis of pharmaceuticals and fine chemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s pyrrole ring is a common motif found in many biologically active molecules. It can be utilized to create analogs of natural products or drugs, potentially leading to new therapeutic agents. The tert-butyl group may enhance the lipophilicity of the molecule, which can be beneficial for drug absorption .

Materials Science

The compound’s structural features make it suitable for the development of new materials. For example, its incorporation into polymers could result in materials with unique electrical properties, potentially useful in the field of conductive polymers or organic semiconductors .

Analytical Chemistry

In analytical chemistry, derivatives of 1-tert-Butyl-4-methyl-1H-pyrrole-3-carbaldehyde can be used as standards or reagents. They might be involved in developing new analytical methods for detecting or quantifying other substances, such as environmental pollutants or biomarkers in biological samples .

Agriculture

While direct applications in agriculture are not widely reported, the compound could be used to synthesize plant growth regulators or pesticides. Its chemical reactivity allows for the creation of molecules that interact with specific biological pathways in plants or pests .

Environmental Science

Derivatives of this compound could be studied for their environmental impact. For example, they might be used to understand the behavior of similar organic compounds in the environment, such as their degradation under various conditions or their potential to bioaccumulate .

properties

IUPAC Name

1-tert-butyl-4-methylpyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8-5-11(10(2,3)4)6-9(8)7-12/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFMNVAFTMOIQHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C1C=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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